{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE
Brand Name: Vulcanchem
CAS No.: 1794781-75-1
VCID: VC6596913
InChI: InChI=1S/C17H16BrNO4/c1-22-15-5-3-2-4-14(15)17(21)23-11-16(20)19-10-12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20)
SMILES: COC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Molecular Formula: C17H16BrNO4
Molecular Weight: 378.222

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE

CAS No.: 1794781-75-1

Cat. No.: VC6596913

Molecular Formula: C17H16BrNO4

Molecular Weight: 378.222

* For research use only. Not for human or veterinary use.

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE - 1794781-75-1

Specification

CAS No. 1794781-75-1
Molecular Formula C17H16BrNO4
Molecular Weight 378.222
IUPAC Name [2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate
Standard InChI InChI=1S/C17H16BrNO4/c1-22-15-5-3-2-4-14(15)17(21)23-11-16(20)19-10-12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20)
Standard InChI Key XKCVUJMFJJGUPR-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Analysis

Table 1: Key Identifiers of {[(4-Bromophenyl)methyl]carbamoyl}methyl 2-Methoxybenzoate

PropertyValue
CAS Registry Number1794844-20-4
Molecular FormulaC₁₇H₁₆BrNO₄
Molecular Weight378.222 g/mol
IUPAC Name[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate
InChI KeyAZHVJBJFBSHYSJ-UHFFFAOYSA-N
PubChem CID71820635

Synthesis and Manufacturing Considerations

Hypothesized Synthetic Routes

While no explicit synthesis protocols for this compound are published, its structure suggests convergent strategies:

  • Esterification: Coupling 2-methoxybenzoic acid with a bromophenyl-containing carbamoylmethyl alcohol via Steglich esterification.

  • Carbamate Formation: Reacting 4-bromobenzyl isocyanate with methyl 2-hydroxy-4-methoxybenzoate under basic conditions .

The patent CN112521318A describes analogous ester syntheses using alcohol solvents and alkaline catalysts, which could be adapted for this molecule. For instance, a mixed alcohol solvent (e.g., methanol/ethanol) might stabilize intermediates while minimizing hydrolysis .

Purification Challenges

The compound’s low solubility (undisclosed in literature) implies nonpolar crystallization solvents (e.g., dichloromethane/hexane) may be required. Chromatographic purification using silica gel with ethyl acetate/hexane gradients is plausible for isolating the pure product.

CompoundTarget ActivityReference
Methyl 4-bromo-2-(carbamoyl)benzoateCOX-2 inhibition (IC₅₀ = 1.2 µM)
Ethyl 5-bromophenylcarbamateAntifungal (C. albicans MIC = 4 µg/mL)

Physicochemical Properties and Stability

Thermodynamic and Spectroscopic Characteristics

Key properties inferred from analogues include:

  • LogP: Estimated at 3.1 (Predicted via PubChem), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • UV-Vis Absorption: Aromatic π→π* transitions likely produce λₘₐₓ near 270 nm (bromophenyl) and 310 nm (methoxybenzoate).

Stability Profile

The ester bond may hydrolyze under acidic or alkaline conditions, necessitating storage at neutral pH and temperatures below 25°C .

Future Research Directions

  • Activity Screening: Prioritize antimicrobial, anticancer, and enzyme inhibition assays.

  • Prodrug Development: Explore hydrolysis kinetics to assess suitability as a drug delivery vehicle.

  • Synthetic Optimization: Develop scalable routes using continuous-flow chemistry to improve yield .

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